molecular formula C15H10N2O3 B2701942 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate CAS No. 240115-75-7

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate

Cat. No. B2701942
M. Wt: 266.256
InChI Key: ADKTYYDBRSFYJM-UHFFFAOYSA-N
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Description

“2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” is a chemical compound with the molecular formula C15H9ClN2O3 . It is also known by other names such as “2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzoate” and "Benzoic acid, 4-chloro-, 2-(1,3,4-oxadiazol-2-yl)phenyl ester" .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various studies . The process typically involves the reaction of semicarbazides and sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature . The use of acetate (glacial) as a catalyst produces Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole .


Molecular Structure Analysis

The molecular structure of “2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” consists of a five-membered heterocyclic ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives have been studied extensively . For instance, the reaction of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates with substituted aldehydes produces Schiff’s bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” include a molecular formula of C15H9ClN2O3, an average mass of 300.697 Da, and a monoisotopic mass of 300.030182 Da .

Scientific Research Applications

Antimicrobial and Antibacterial Studies

1,3,4-Oxadiazole bearing compounds have garnered attention due to their biological activities, including moderate to significant antimicrobial and antibacterial effects. Research by Khalid et al. (2016) on N-substituted derivatives of similar compounds showcases their utility in combating both Gram-negative and Gram-positive bacteria, highlighting their potential as therapeutic agents in treating infections (Khalid et al., 2016).

Synthetic Methodologies

The development of synthetic methodologies for 1,3,4-oxadiazoles, as described by Poulain et al. (2001), demonstrates the versatility of these compounds in chemical synthesis. Their work on parallel synthesis from carboxylic acids using uronium-based activation offers a streamlined approach to generating a library of 1,3,4-oxadiazoles, providing valuable tools for further pharmaceutical and material science research (Poulain et al., 2001).

Apoptosis Induction for Anticancer Research

Chemical genetics approaches for discovering apoptosis inducers have identified 1,3,4-oxadiazole derivatives as potential anticancer agents. This research pathway enables the identification of small molecules that can induce apoptosis, offering a basis for novel cancer therapies. Specifically, the work by Cai et al. (2006) underlines the importance of these compounds in uncovering new drugs and understanding biological systems (Cai et al., 2006).

Corrosion Inhibition

The derivatives of 1,3,4-oxadiazole have been investigated for their corrosion inhibition properties, with studies indicating their effectiveness in protecting mild steel in acidic environments. The research by Ammal et al. (2018) explores the physicochemical and theoretical aspects of this application, demonstrating the potential of these compounds in industrial maintenance and longevity (Ammal et al., 2018).

Optoelectronic Applications

1,3,4-Oxadiazole derivatives have also shown promise in optoelectronics, including light-emitting diodes (LEDs) and photovoltaic devices. The study by Naik et al. (2019) on thiophene-substituted derivatives highlights their photophysical properties, suggesting their potential in enhancing device performance and efficiency (Naik et al., 2019).

Future Directions

The future directions for research on “2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .

properties

IUPAC Name

[2-(1,3,4-oxadiazol-2-yl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-15(11-6-2-1-3-7-11)20-13-9-5-4-8-12(13)14-17-16-10-19-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKTYYDBRSFYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate

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